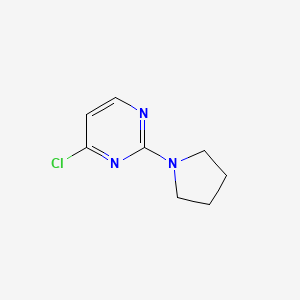

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440694 | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33852-01-6 | |

| Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Pyrimidines

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, this compound serves as a crucial intermediate for synthesizing a range of bioactive molecules, particularly kinase inhibitors used in oncology and the treatment of inflammatory diseases.[2] Its structure allows for further functionalization, typically through nucleophilic substitution at the C4 position or cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). It is designed for researchers and drug development professionals, offering not just a protocol but also the underlying chemical logic, safety considerations, and optimization strategies.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

The synthesis of this compound is achieved by reacting 2,4-dichloropyrimidine with pyrrolidine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles like pyrrolidine.

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

Caption: The SNAr mechanism for pyrimidine substitution.

The Challenge of Regioselectivity

A critical consideration when using 2,4-dichloropyrimidine is regioselectivity. The C4 and C2 positions are both susceptible to nucleophilic attack, which can lead to a mixture of isomers: this compound and 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.[3]

Generally, the C4 position of 2,4-dichloropyrimidine is considered more electrophilic and thus more reactive towards nucleophiles.[4][5] This preference is attributed to the electronic properties of the pyrimidine ring. However, achieving substitution at the C2 position, as required for the target molecule, is possible by carefully controlling the reaction conditions. While some literature reports that tertiary amines can favor C2 selectivity, for a secondary amine like pyrrolidine, the reaction conditions are paramount.[5] Factors that can influence the regioselectivity include:

-

Solvent: The polarity and type of solvent can influence the reaction pathway.

-

Base: The choice and stoichiometry of a base can alter the nucleophilicity of the amine.

-

Temperature: Lower temperatures often provide better selectivity, minimizing the formation of undesired isomers and di-substituted byproducts.[4]

The protocol outlined below is optimized to favor the formation of the desired C2-substituted isomer.

Part 2: Hazard and Risk Assessment

This synthesis involves hazardous materials that require strict safety protocols. All operations should be performed inside a certified chemical fume hood by personnel trained in handling such reagents.

| Substance | CAS No. | Key Hazards | Safety Precautions |

| 2,4-Dichloropyrimidine | 3934-20-1 | Causes skin, eye, and respiratory tract irritation.[6][7][8] Toxicological properties not fully investigated.[6] | Wear chemical safety goggles, protective gloves, and appropriate protective clothing.[6][7] Use with adequate ventilation.[8] |

| Pyrrolidine | 123-75-1 | Highly flammable liquid and vapor.[9] Harmful if swallowed or inhaled.[9] Causes severe skin burns and eye damage.[9] | Keep away from heat and ignition sources.[10][11] Use explosion-proof equipment.[12] Wear chemical splash goggles, face shield, and protective gloves.[9][12] |

| DIPEA | 7087-68-5 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | Keep away from heat. Wear protective gloves, clothing, and eye/face protection. |

| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Obtain special instructions before use. Wear protective equipment. Use only in a well-ventilated area. |

Engineering Controls: A chemical fume hood is mandatory. An eyewash station and safety shower must be readily accessible.[7][8][12]

Personal Protective Equipment (PPE):

-

Skin: Chemical-resistant gloves (inspect before use) and a lab coat.[6][9]

-

Respiratory: In case of inadequate ventilation, use a NIOSH-approved respirator.[7][8]

Part 3: Step-by-Step Synthesis Protocol

This protocol is designed for the regioselective synthesis of this compound. The key is a slow, controlled addition of the nucleophile at a reduced temperature to favor the desired C2 substitution and minimize side reactions.

Reagents and Equipment

-

2,4-Dichloropyrimidine

-

Pyrrolidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification.

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

-

Expertise & Experience: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the products without competing with the primary nucleophile.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Starting the reaction at a low temperature is crucial for controlling the regioselectivity. It slows down the reaction rate, allowing the kinetic product (C2 substitution) to be favored over the potentially more thermodynamically stable C4 isomer.

-

-

Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of at least 1 hour using an addition funnel.

-

Trustworthiness: Slow, dropwise addition prevents localized temperature increases and maintains a low concentration of the nucleophile, which helps to suppress di-substitution side reactions where a second pyrrolidine molecule displaces the remaining chlorine.[4]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acidic species, including DIPEA hydrochloride. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Part 4: Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic signals for the pyrrolidine ring protons and the pyrimidine ring protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Expect distinct signals for the carbonyl and aromatic carbons.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₈H₁₀ClN₃ (183.64 g/mol ), along with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

-

Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography can be used to determine the purity of the final compound, ensuring the absence of starting materials and significant isomeric impurities.

Part 5: Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial stirring period at room temperature. Monitor closely by TLC. |

| Formation of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine isomer | Reaction temperature too high; rapid addition of nucleophile. | Ensure the reaction temperature is maintained at 0 °C during the addition. Add the pyrrolidine solution very slowly. |

| Formation of 2,4-di(pyrrolidin-1-yl)pyrimidine | Excess pyrrolidine used; prolonged reaction at elevated temperature. | Use a slight excess (1.05-1.1 eq) of pyrrolidine, not more.[4] Ensure the reaction is stopped once the starting material is consumed. |

| Difficult Purification | Isomers have similar polarity. | Optimize the chromatography eluent system. A shallow gradient may be required to achieve good separation. |

References

-

International Chemical Safety Cards. (1997). ICSC 0562 - PYRROLIDONE. [Link]

-

ChemWhat. (n.d.). 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRROLIDINE. [Link]

-

Leger, P. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Xu, G., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

- Fuenkner, B., et al. (2012). Regioselective preparation of substituted pyrimidines.

-

Li, J., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [Link]

-

Poplawska, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Science International. [Link]

- CN105622616A. (2016). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

Ladds, M. J., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]

- WO2015001567A1. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

- European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES.

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Pharmaffiliates. (n.d.). (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid. [Link]

- CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- CN110845942A. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

-

LookChem. (n.d.). 4-(3-chloro-4-methoxybenzylamino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid CAS 330785-84-7. [Link]

- CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubMed. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. [Link]

Sources

- 1. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nj.gov [nj.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile reactivity and inherent biological relevance have cemented its place in the drug discovery pipeline. This guide provides an in-depth technical overview of a particularly valuable derivative, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine (CAS Number: 33852-01-6), a key building block for the synthesis of complex, biologically active molecules.[1] We will explore its synthesis, properties, reactivity, and applications, offering field-proven insights into its practical use in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a pyrrolidine ring at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a sought-after intermediate in organic synthesis.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 33852-01-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₀ClN₃ | --INVALID-LINK--[1] |

| Molecular Weight | 183.64 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | [Generic MSDS][2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | --INVALID-LINK--[3] |

| Stability | Stable under normal storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture. | --INVALID-LINK--[3] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves a two-step process starting from commercially available 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloropyrimidine

-

Pyrrolidine

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent.

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of pyrrolidine (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 30 minutes. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Causality in Experimental Design: The choice of a non-nucleophilic base like triethylamine is crucial to prevent competition with the pyrrolidine nucleophile. The reaction is performed at a low temperature initially to control the exothermicity of the reaction and to favor the selective substitution at the more reactive 2-position of the pyrimidine ring.

Synthetic Pathway Diagram:

Caption: Synthesis of this compound.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, making it a valuable scaffold in the synthesis of diverse compound libraries for drug discovery.

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs.[4] The pyrrolidine moiety can also contribute to the pharmacological profile of a molecule, often improving solubility and providing a vector for further functionalization.

Signaling Pathway Interruption: A Core Concept in Application

Many kinase inhibitors, a major class of anti-cancer drugs, feature a substituted pyrimidine core that mimics the adenine of ATP, thereby blocking the enzyme's activity. The this compound scaffold is an excellent starting point for the synthesis of such inhibitors.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

A common strategy involves the palladium-catalyzed cross-coupling of the 4-chloro position with an appropriate amine-containing fragment. This approach allows for the modular assembly of complex molecules.

Experimental Workflow: Suzuki Coupling for Kinase Inhibitor Synthesis

-

Reaction Setup: In a reaction vessel suitable for microwave synthesis, combine this compound, a boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (15-60 minutes).

-

Workup and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures and purified by chromatography to yield the desired kinase inhibitor.

Workflow Diagram:

Caption: Suzuki coupling workflow for kinase inhibitor synthesis.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

-

First Aid:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

-

Section 5: Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse compound libraries. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this important synthetic intermediate in their pursuit of novel therapeutics.

References

- 1. This compound | 33852-01-6 [amp.chemicalbook.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. srinichem.com [srinichem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicea.com [chemicea.com]

Spectroscopic Profile of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a wide range of biologically active molecules. Its chemical architecture, featuring a pyrimidine core substituted with a chloro group and a pyrrolidine moiety, presents a unique electronic and steric profile that is crucial for its reactivity and interaction with biological targets.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this important synthetic intermediate. The methodologies and interpretations presented herein are grounded in established principles and are designed to ensure the highest degree of scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound is depicted below, along with its key physicochemical properties.

Molecular Formula: C₈H₁₀ClN₃ Molecular Weight: 183.64 g/mol [1] CAS Number: 33852-01-6[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information for structural confirmation.

¹H and ¹³C NMR Spectral Data (Predicted)

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei. These predictions are based on computational algorithms and are invaluable for assigning experimental spectra. The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | ~8.0 | Doublet | ~5.0 | Pyrimidine ring proton |

| H-5 | ~6.4 | Doublet | ~5.0 | Pyrimidine ring proton |

| H-α (Pyrrolidine) | ~3.6 | Triplet | ~6.5 | CH₂ adjacent to N |

| H-β (Pyrrolidine) | ~2.0 | Quintet | ~6.5 | CH₂ adjacent to other CH₂ |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~161 | Pyrimidine ring C attached to N |

| C-4 | ~160 | Pyrimidine ring C attached to Cl |

| C-6 | ~157 | Pyrimidine ring CH |

| C-5 | ~107 | Pyrimidine ring CH |

| C-α (Pyrrolidine) | ~47 | CH₂ adjacent to N |

| C-β (Pyrrolidine) | ~26 | CH₂ adjacent to other CH₂ |

Expert Interpretation

The ¹H NMR spectrum is expected to show two distinct regions. The downfield region (δ 6.0-8.5 ppm) corresponds to the aromatic protons of the pyrimidine ring.[2] The proton at the C-6 position is deshielded by the adjacent nitrogen atom and appears at a lower field (~8.0 ppm) compared to the proton at the C-5 position (~6.4 ppm). The electron-donating pyrrolidine group at C-2 and the chloro group at C-4 influence these shifts.[3] The pyrrolidine protons appear in the upfield region. The α-protons, being directly attached to the nitrogen, are deshielded and resonate around 3.6 ppm, while the β-protons are more shielded and appear near 2.0 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The four carbons of the pyrimidine ring are expected to be in the range of 107-161 ppm. The carbons directly bonded to electronegative atoms (N and Cl) are the most deshielded. The pyrrolidine carbons appear in the aliphatic region, with the α-carbon at a lower field than the β-carbon due to the direct attachment to nitrogen.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal transmission and detection.

-

Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

-

Acquire a 1D ¹³C spectrum. A proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to identify H-H couplings and C-H attachments, respectively.[3]

-

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Characteristic IR Absorption Bands

The following table lists the expected characteristic absorption bands for this compound. The frequencies are given in wavenumbers (cm⁻¹).

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyrimidine) |

| 2980-2850 | C-H stretch | Aliphatic (Pyrrolidine) |

| 1600-1550 | C=N stretch | Pyrimidine ring |

| 1500-1450 | C=C stretch | Pyrimidine ring |

| 1350-1250 | C-N stretch | Aryl-amine, Aliphatic amine |

| 850-750 | C-Cl stretch | Aryl chloride |

Expert Interpretation

The IR spectrum will provide a distinct fingerprint for this molecule. The presence of the pyrimidine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=N and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[6] The pyrrolidine moiety will be evident from the aliphatic C-H stretching bands just below 3000 cm⁻¹. The C-N stretching vibrations from both the pyrrolidine and its attachment to the pyrimidine ring will appear in the fingerprint region. A key feature to look for is the C-Cl stretch, which is typically found in the lower frequency region of the spectrum (850-750 cm⁻¹).

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This method is suitable for solid samples and is widely used due to its simplicity and speed.[7]

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[7]

-

-

Film Casting:

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks for analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is a common method for small, volatile molecules, which often causes fragmentation, yielding valuable structural information.[8][9]

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Ion | Identity |

| 183/185 | [M]⁺˙ | Molecular Ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 148 | [M - Cl]⁺ | Loss of a chlorine radical |

| 113 | [M - C₄H₈N]⁺ | Loss of pyrrolidine radical |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Expert Interpretation and Fragmentation Pathway

Upon electron impact, a molecular ion ([M]⁺˙) is formed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 183 and 185, with relative intensities of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[9]

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral species. A primary fragmentation pathway is the loss of a chlorine radical to form a stable cation at m/z 148. Another characteristic fragmentation is the cleavage of the C-N bond between the pyrimidine ring and the pyrrolidine substituent, leading to ions at m/z 113 (the pyrimidine portion) or m/z 70 (the pyrrolidine portion).

Caption: Plausible EI fragmentation pathway for the title compound.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Alternatively, for a sufficiently volatile and thermally stable compound, a direct insertion probe can be used.

-

-

Ionization:

-

Introduce the sample into the high-vacuum ion source of the mass spectrometer.

-

Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

-

-

Mass Analysis:

-

Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The instrument's software plots the relative abundance of the ions versus their m/z values to generate the mass spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and offers structural insights through its characteristic fragmentation pattern, including the distinctive chlorine isotopic signature. The protocols and interpretations detailed in this guide provide a robust foundation for researchers to confidently verify the structure and purity of this valuable chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds.

- Wikipedia. (2024). Infrared spectroscopy.

- ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.

- Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly.

- Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).

- Chemistry LibreTexts. (2021). 9.12: Mass Spectroscopy.

- Slideshare. (n.d.). Mass 2021 2 (Electron impact).

- LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS.

- El-Gazzar, A. R. B. A., et al. (2022).

- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.

- Capot Chemical. (n.d.). 33852-01-6 | this compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 330785-84-7|(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]

- 5. 4-(3-chloro-4-methoxybenzylamino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid CAS 330785-84-7 [homesunshinepharma.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | C23H26ClN7O3 | CID 18762634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine(5399-92-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in Organic Solvents

Abstract

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate and structural motif in the development of targeted therapeutics. Understanding its solubility characteristics in organic solvents is paramount for its synthesis, purification, formulation, and screening in drug discovery pipelines. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound. We will explore the physicochemical properties of the molecule, apply fundamental solubility principles to predict its behavior in a range of common organic solvents, and provide a detailed, best-practice protocol for accurate, empirical solubility determination. The discussion extends to the practical implications of solubility for crystallization and reaction chemistry, ensuring a holistic understanding applicable to drug development workflows.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules. When functionalized, such as in this compound, it acts as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This specific compound and its analogues are crucial building blocks in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents.[1] The pyrrolidine moiety can enhance binding affinity and modulate physicochemical properties, while the reactive chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][3]

The success of any subsequent synthetic step, purification process (e.g., crystallization), or biological assay is fundamentally dependent on the compound's solubility. A poorly chosen solvent can lead to low reaction yields, failed crystallizations, or inaccurate screening results. This guide, therefore, aims to equip the scientist with the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for this compound.

Molecular Profile and Physicochemical Properties

The solubility of a compound is dictated by its structure. The key to predicting how this compound will behave in different solvents lies in understanding its intrinsic physicochemical properties.

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀ClN₃[4]

-

-

Key Structural Features Influencing Solubility:

-

Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing and can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

-

Chlorine Atom: The electronegative chlorine atom enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic attack, but also contributes to the molecule's overall polarity.

-

Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle adds a non-planar, sp³-rich character to the molecule, which can disrupt crystal packing and influence solubility.[5] The tertiary amine nitrogen is a potential hydrogen bond acceptor.

-

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Significance for Solubility |

| Molecular Weight | 183.64 g/mol | [4] | Moderate molecular weight, generally favorable for solubility. |

| XLogP3 | 2.1 | [4] | A positive LogP value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one. This suggests limited water solubility but better solubility in many organic solvents. |

| Hydrogen Bond Donors | 0 | [4] | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | [4] | The three nitrogen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols). |

Theoretical Principles & Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like."[6] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. Based on the molecular profile, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | These solvents are polar and can effectively solvate the polar pyrimidine ring. While they cannot donate hydrogen bonds, their strong dipole moments can interact favorably with the polar C-Cl bond and the nitrogen lone pairs. DMSO and DMF are often excellent solvents for pyrimidine compounds.[2][7] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents are polar and can act as hydrogen bond donors to the nitrogen atoms on the pyrimidine and pyrrolidine rings. Solubility is generally expected to be good.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are of intermediate polarity. The compound's own chloro- and nitrogen-containing structure suggests favorable interactions. DCM is often used as an anti-solvent for crystallizing compounds dissolved in DMF.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are primarily non-polar with some hydrogen bond accepting capability, which may be sufficient for moderate solvation. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic compounds. It is a common choice for both reaction and crystallization.[8] |

| Aromatic Hydrocarbons | Toluene | Low | As a non-polar solvent, toluene is unlikely to effectively solvate the polar regions of the molecule. It may be useful as an anti-solvent.[9] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | These non-polar solvents lack the ability to form favorable interactions with the polar functional groups of the molecule. They are excellent choices as anti-solvents.[8] |

Experimental Determination of Solubility: A Standard Protocol

While predictions are useful for initial solvent screening, empirical determination is essential for quantitative applications. The following protocol describes a standard isothermal shake-flask method, a reliable technique for measuring solubility.

Factors Influencing Experimental Design

The choice of experimental method is guided by the need for accuracy and reproducibility. The workflow below outlines the critical steps from preparation to analysis.

References

- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Introduction

The 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of a multitude of biologically active compounds, most notably in the development of targeted therapies such as kinase inhibitors for oncology and inflammatory diseases.[1][2] Its utility stems from the pyrimidine core, which mimics the structure of nucleobases, and the strategic placement of a chloro leaving group at the C4 position, which allows for subsequent functionalization, and a pyrrolidine moiety at the C2 position, which often imparts desirable pharmacokinetic properties.

This guide provides an in-depth analysis of the starting materials and synthetic strategies for preparing this compound. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the critical challenge of regioselectivity, and the field-proven methodologies designed to yield the desired product with high fidelity. The narrative is structured to provide researchers and drug development professionals with both a theoretical understanding and a practical framework for synthesis.

Part 1: The Cornerstone Starting Material: 2,4-Dichloropyrimidine

The most direct and common precursor for the synthesis of substituted aminopyrimidines is 2,4-dichloropyrimidine.[3] Its two reactive chlorine atoms serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions, providing a versatile handle for introducing a wide array of nucleophiles.[4] The journey to our target molecule, therefore, begins with the efficient and scalable synthesis of this key intermediate.

Synthesis of 2,4-Dichloropyrimidine from Uracil

The most prevalent and economically viable industrial method for producing 2,4-dichloropyrimidine is the direct chlorination of uracil (also known as 2,4-dihydroxypyrimidine).[3][5] This transformation replaces the hydroxyl groups with chlorine atoms, activating the pyrimidine ring for subsequent substitutions.

The mechanism involves the protonation of the hydroxyl groups by the chlorinating agent, converting them into better leaving groups, which are then displaced by chloride ions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, often used in excess to serve as both the reagent and the solvent.[6] The reaction can be driven to completion by heating at reflux.[6][7]

Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.

Experimental Protocol: Chlorination of Uracil

-

Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add uracil (1.0 eq).

-

Reagent Addition: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 4-5 eq or as solvent) to the flask.[6] The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 3.5-6 hours) to complete.[6]

-

Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The resulting oily residue is then cautiously poured onto crushed ice.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as chloroform or ethyl acetate.[6][7]

-

Purification: The combined organic extracts are washed with a dilute sodium carbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,4-dichloropyrimidine, which can be further purified by distillation or recrystallization.[6]

| Parameter | Condition | Reference |

| Starting Material | Uracil | [6] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [6][7] |

| Other Reagents | PCl₅, Triethylamine Hydrochloride (optional additives) | [7] |

| Temperature | Reflux (105-120 °C) | [6][7] |

| Typical Yield | 90-95% | [5][7] |

Part 2: The Core Synthetic Challenge: Regioselectivity in SNAr Reactions

With 2,4-dichloropyrimidine in hand, the next step is the introduction of the pyrrolidine moiety via a Nucleophilic Aromatic Substitution (SNAr) reaction. This presents the central challenge of the entire synthesis: regioselectivity . The pyrimidine ring has two electrophilic sites, C2 and C4. The incoming nucleophile (pyrrolidine) can attack either position, leading to two possible mono-substituted isomers: the desired this compound and the undesired 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine.

Under standard reaction conditions, nucleophilic attack on an unsubstituted 2,4-dichloropyrimidine overwhelmingly favors the C4 position.[4][8] This preference is rooted in fundamental electronic principles:

-

Intermediate Stability: The Meisenheimer complex (the anionic intermediate) formed upon attack at C4 is better stabilized through resonance, as the negative charge can be delocalized onto both ring nitrogen atoms.

-

Frontier Molecular Orbitals: Computational studies show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon compared to the C2 carbon, making it the more favorable site for nucleophilic attack.[9][10]

Caption: Regioselectivity dilemma in the amination of 2,4-dichloropyrimidine.

Part 3: Strategies for Synthesizing the C2-Substituted Isomer

Achieving the desired this compound requires overcoming the intrinsic preference for C4 substitution. This can be accomplished through several strategic approaches.

Strategy 1: Brute Force - Reaction and Separation

The simplest, though often least efficient, method is to perform the reaction under standard conditions and then separate the resulting mixture of isomers.

Experimental Protocol: Non-Selective Amination

-

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, acetonitrile, or THF.

-

Base and Nucleophile: Add a base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), to act as an acid scavenger.

-

Reaction: Add pyrrolidine (1.0-1.2 eq) dropwise at room temperature or under slight cooling. Allow the reaction to stir for several hours until completion.

-

Workup and Separation: After an aqueous workup, the crude product will be a mixture of the C2 and C4 isomers. This mixture must be separated using column chromatography, which can be challenging and result in a low isolated yield of the desired C2 product.

Strategy 2: A Regiocontrolled Approach Using Differentiated Precursors

A more elegant and efficient strategy involves starting with a pyrimidine derivative where the C2 and C4 positions have different leaving groups or reactivity, allowing for sequential and controlled substitutions. A common approach is to begin with a precursor that already has the desired C2-amino functionality or a precursor to it.

The 2-Aminopyrimidine Pathway

A robust method involves starting with 2-aminopyrimidine. The amino group can first be used to direct substitution at the C4 position before being converted into the desired pyrrolidine ring. However, a more direct route involves protecting the 2-amino group, functionalizing C4, and then performing the C2 substitution. A more streamlined approach starts with 2-chloropyrimidine derivatives.

The 2-Chloro-4-hydroxypyrimidine Pathway

-

Starting Material: 2-aminopyrimidine can be converted to 2-hydroxypyrimidine, which can then be chlorinated selectively. A more direct precursor is 2-chloropyrimidine itself, which can be synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction.[11]

-

Step 1: Introduction of Pyrrolidine at C2. React 2,4-dichloropyrimidine under conditions that favor C2 amination. Recent literature has shown that using specific catalysts or conditions, such as sodium sulfinate and a phase-transfer catalyst with weakly nucleophilic amines, can achieve high C2 selectivity.[12] Another advanced method involves the reaction with tertiary amines, which can show excellent C2 selectivity on pyrimidines with an electron-withdrawing group at C5, followed by in-situ N-dealkylation.[13]

-

Step 2: Ensuring the C4-Chloro Group remains. The challenge with a direct C2-selective amination is preventing a second substitution at the C4 position. This is typically controlled by using a limited amount of the nucleophile (pyrrolidine) and maintaining lower reaction temperatures.

A Validated Stepwise Synthesis Workflow

The most reliable syntheses often rely on a stepwise approach where reactivity is carefully controlled. While direct C2 amination is possible, a common industrial strategy to guarantee the correct isomer involves a multi-step sequence starting from precursors other than 2,4-dichloropyrimidine, or by leveraging unique reaction conditions that invert selectivity. For the purpose of this guide, focusing on the primary starting materials, the key takeaway is that while 2,4-dichloropyrimidine is the most direct precursor, its use necessitates a sophisticated approach to control regiochemistry or a commitment to challenging purification.

References

- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. lifechempharma.com [lifechempharma.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

This guide provides a comprehensive exploration of the chemical reactivity of the C4-chlorine atom in 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] We will delve into the underlying electronic principles governing its reactivity, survey its most critical chemical transformations, and provide actionable, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Executive Summary: The Strategic Importance of the C4-Chlorine

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules and approved pharmaceuticals.[2][3] The strategic functionalization of this scaffold is paramount in the development of novel therapeutic agents. In the context of this compound, the chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a diverse range of chemical transformations. Its reactivity is finely tuned by the electronic interplay between the electron-deficient pyrimidine ring and the electron-donating pyrrolidinyl substituent at the C2 position. Understanding and controlling this reactivity is key to unlocking the synthetic potential of this molecule.

The Electronic Landscape: A Tale of Two Substituents

The reactivity of the C4-chlorine is not an isolated feature but rather a consequence of the overall electronic structure of the molecule. Two opposing electronic forces are at play:

-

Activation by the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms of the ring electron-deficient.[4][5] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, and consequently, activates the C4-chlorine as a leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4]

-

Modulation by the C2-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group at the C2 position possesses a lone pair of electrons that can be donated into the pyrimidine ring through resonance. This electron-donating effect partially counteracts the electron-withdrawing nature of the ring nitrogens, particularly at the C4 and C6 positions.[6][7] This deactivation, while making the C4-chlorine less reactive than in, for example, 2,4-dichloropyrimidine, provides a level of stability and selectivity that can be exploited in synthetic design.[8]

This electronic balance dictates the conditions required for successful substitution and coupling reactions, often necessitating more forcing conditions or carefully selected catalyst systems compared to more activated chloropyrimidines.

Key Synthetic Transformations of the C4-Chlorine

The C4-chlorine atom in this compound is primarily susceptible to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrimidine chemistry.[8][9] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer-like complex.[4]

Mechanism of SNAr:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) and temporarily disrupting the aromaticity of the pyrimidine ring.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the substituted product.

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Insights for Suzuki Coupling:

-

Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for less reactive aryl chlorides. [10]A typical catalyst loading is 1-5 mol%.

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. [10]The solvent system is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. [11]* Microwave Irradiation: Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often improve yields by minimizing side product formation. [12]

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the chloropyrimidine with primary or secondary amines. [13][14]This reaction is particularly valuable for synthesizing aminopyrimidines, a common motif in kinase inhibitors.

Causality in Experimental Design for Buchwald-Hartwig Amination:

-

Ligand Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. [15]Sterically hindered biarylphosphine ligands, such as Josiphos or BrettPhos, are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. [16]* Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is imperative to perform the reaction under an inert atmosphere of nitrogen or argon. [11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the functionalization of the C4-chlorine on this compound, based on established protocols for similar substrates.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |

| SNAr | Morpholine | None | K₂CO₃ | DMSO | 120 | 85-95 | [8] |

| SNAr | Aniline | None | DIPEA | NMP | 150 | 70-85 | [4] |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 100 | 80-90 | [12] |

| Suzuki | 3-Furylboronic Acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | DME | 90 | 75-88 | [12][11] |

| Buchwald-Hartwig | N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 80-95 | [15][16] |

Experimental Protocols: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling provides a robust, step-by-step methodology. Each step is designed to ensure reproducibility and high yield.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Workflow Diagram:

Caption: A standard experimental workflow for the Suzuki coupling reaction. [17] Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic Acid (1.2 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica Gel

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv). [11] * Causality: Flame-drying removes adsorbed water from the glassware, which can interfere with the catalytic cycle.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times. This is a critical step to prevent catalyst oxidation. [11] * Trustworthiness: This self-validating step ensures an oxygen-free environment, which is essential for the stability and activity of the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) via syringe.

-

Causality: Degassing the solvents by sparging with argon or through freeze-pump-thaw cycles removes dissolved oxygen.

-

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine.

Conclusion

The C4-chlorine atom of this compound is a highly valuable and versatile synthetic handle. Its reactivity, governed by the electronic push-pull of the pyrimidine ring and the C2-pyrrolidinyl substituent, allows for controlled functionalization through both SNAr and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and employing robust, field-proven protocols, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Retrieved from [Link]

-

MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

ResearchGate. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

-

ResearchGate. (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Retrieved from [Link]

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

PubMed. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

-

Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. atlanchimpharma.com [atlanchimpharma.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyrimidine derivatives stand out for their prevalence in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] This guide focuses on a particularly versatile building block: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro group, imparts a distinct and predictable reactivity profile.

Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites on this molecule is critical for researchers aiming to leverage it in complex synthetic pathways. This document provides a comprehensive analysis of these reactive centers, grounded in fundamental electronic principles and supported by experimental evidence. We will dissect the molecule's electronic architecture to explain the causality behind its reactivity, offering field-proven insights for its strategic application in synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyrimidine ring.

-

The Pyrimidine Core: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This general deficiency makes the ring carbons susceptible to attack by nucleophiles.

-

The Pyrrolidine Substituent: The pyrrolidine group at the C2 position acts as a strong electron-donating group (EDG). The nitrogen atom's lone pair of electrons is donated into the pyrimidine ring through resonance, increasing the electron density, particularly at the ortho and para positions (N1, N3, C4, and C6). Pyrrolidine is a saturated heterocycle, and its exocyclic nitrogen is significantly basic and nucleophilic.[3][4][5]

-

The Chloro Substituent: The chlorine atom at the C4 position is an electron-withdrawing group (EWG) via induction due to its high electronegativity. While it possesses lone pairs that can be donated through resonance, the inductive effect dominates in halogens, further increasing the electrophilicity of the carbon to which it is attached.

This electronic push-pull system creates a highly polarized molecule with well-defined sites for both electrophilic and nucleophilic attack.

Part 1: Electrophilic Sites - The Locus of Nucleophilic Attack

The electron-deficient nature of the pyrimidine ring, exacerbated by the chloro-substituent, renders the carbon atoms electrophilic and thus prone to attack by nucleophiles.[6] The primary mechanism for such reactions is Nucleophilic Aromatic Substitution (SNAr).[7]

The Primary Electrophilic Center: C4 Carbon

The carbon atom at the 4-position is the most significant electrophilic site on the molecule. Several factors converge to create this high reactivity:

-

Activation by Ring Nitrogens: The C4 position is para to N1 and ortho to N3. Both ring nitrogens exert a strong electron-withdrawing effect, significantly lowering the electron density at C4.

-

Inductive Withdrawal by Chlorine: The chlorine atom itself is highly electronegative, pulling electron density away from C4 and enhancing its partial positive charge.

-

Stabilization of the Meisenheimer Intermediate: During an SNAr reaction, the nucleophile attacks the C4 carbon, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. This intermediate is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring.[8]

-

Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the final elimination step to restore aromaticity and yield the substituted product.

This pronounced electrophilicity makes the C4 position the primary target for a vast range of nucleophiles, including amines, anilines, alkoxides, and thiols, in reactions that are foundational to building molecular diversity from this scaffold.[9][10] Studies on similarly substituted pyrimidines consistently show that substitution occurs preferentially at the 4-position over other sites.[2][9]

Caption: Generalized SNAr mechanism at the C4 position.

Experimental Protocol: SNAr with an Aniline Derivative

This protocol details a typical nucleophilic aromatic substitution reaction, a cornerstone of functionalizing the this compound core.

Objective: To synthesize N-Aryl-2-(pyrrolidin-1-yl)pyrimidin-4-amine by reacting this compound with a substituted aniline.

Materials:

-